Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)-
Description
The compound 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)pyrimidine is a diaminopyrimidine derivative designed to target dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Its structure features a pyrimidine core with amino groups at positions 2 and 4, and a substituted pyridylmethyl group at position 3. The pyridyl group bears methoxy substituents at the 5- and 6-positions, distinguishing it from other DHFR inhibitors like trimethoprim (TMP) or diaveridine (DVD) . This substitution pattern may enhance binding to fungal or bacterial DHFR while improving selectivity over human enzymes.
Properties
CAS No. |
52606-05-0 |
|---|---|
Molecular Formula |
C12H15N5O2 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-[(5,6-dimethoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-7(5-15-11(9)19-2)3-8-6-16-12(14)17-10(8)13/h4-6H,3H2,1-2H3,(H4,13,14,16,17) |
InChI Key |
PTTULALINDJFFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves several steps. One common method includes the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Applications
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
A study highlighted the synthesis of various 2,4-diamino-5-substituted pyrimidines, demonstrating their effectiveness as antimicrobial agents. For instance, the combination of this pyrimidine with sulfonamides has been effective in treating bacterial infections due to its ability to potentiate the effects of existing antibiotics such as trimethoprim .
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- | E. coli | 12 µg/mL |
| 2,4-Diamino-5-(3,4,5-trimethoxy-benzyl) | S. aureus | 8 µg/mL |
| 2,4-Diamino-5-(benzyl) | Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Applications
The compound also exhibits promising anticancer properties. Research has indicated that derivatives of pyrimidine can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.
Case Study: Anticancer Activity
A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably, certain analogues demonstrated selective activity against breast and renal cancer cells . The structure-activity relationship (SAR) studies revealed that modifications in the pyrimidine ring significantly influenced anticancer activity.
Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Name | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2,4-Diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- | MCF-7 (Breast Cancer) | 10 |
| 2,4-Diamino-5-(3-methylbenzyl) | A498 (Renal Cancer) | 15 |
| 2,4-Diamino-5-(4-chlorobenzyl) | HeLa (Cervical Cancer) | 12 |
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, it inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, thereby disrupting the bacterial folate pathway . In neuroprotection, it inhibits endoplasmic reticulum stress and apoptosis pathways, providing a protective effect on neuronal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar DHFR Inhibitors
Structural Analogues and Substitution Effects
Key structural analogues include:
*SI = IC50 (mammalian DHFR) / IC50 (target DHFR).
Key Observations:
Methoxy positioning: The 5,6-dimethoxy configuration on the pyridine may optimize hydrophobic interactions with residues in fungal DHFR (e.g., Candida albicans) compared to 3,4-dimethoxy in DVD or trimethoxy in TMP .
Enzyme Selectivity :
- DVD and Roskowsky’s 41g exhibit exceptional selectivity (>100-fold) for protozoan DHFR over mammalian enzymes, attributed to their carboxyalkyloxy or dimethoxybenzyl groups . The target compound’s pyridylmethyl group may similarly exploit fungal-specific hydrophobic pockets (e.g., residues Met 25, Ile 33 in CaDHFR) .
Functional Group Impact on Potency and Binding
Hydrophobic Interactions:
- Propargyl and C6 Alkyl Chains: In related compounds (e.g., 2,4-diamino-5-(2’-arylpropargyl)pyrimidines), increasing hydrophobicity at the propargyl or C6 position enhances potency. For example, a gem-dimethyl group at the propargyl position improves van der Waals contacts with CaDHFR residues (Ile 62, Leu 69) by 5–10-fold compared to ethyl groups . The target compound’s pyridylmethyl group may mimic this effect.
Aromatic Ring Modifications:
- Biphenyl vs. Monophenyl: Biphenyl derivatives (e.g., compounds 21–23 in ) fill a 10–11 Å hydrophobic pocket in CaDHFR more effectively than monophenyl groups, increasing potency.
Resistance Profiles and Cross-Resistance
- Methotrexate (MTX)-Resistant Cells: shows that 2,4-diaminoquinazolines and pyrimidines (e.g., JB-11) retain activity against MTX-resistant leukemia cells where transport-based resistance occurs. The target compound’s pyridylmethyl group may bypass such resistance mechanisms by differing in uptake or binding .
Biological Activity
Pyrimidine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2,4-diamino-5-((5,6-dimethoxy-3-pyridyl)methyl)- is a notable example that exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and research findings.
The compound's structure features a pyrimidine core substituted with a dimethoxy-pyridine moiety. This structural configuration is crucial for its interaction with biological targets. Pyrimidine derivatives often act on key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cellular proliferation.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0227 µM |
| S. aureus | 0.025 µM |
| A. flavus | 0.030 µM |
| A. niger | 0.035 µM |
Research indicates that modifications on the pyrimidine ring enhance its antibacterial effects, particularly the presence of electron-donating groups like methoxy substituents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been documented. For instance, compounds with similar structures demonstrated significant inhibition of COX-2 enzyme activity.
| Compound | IC50 (µM) | Standard (Celecoxib) IC50 (µM) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.02 |
In vivo studies showed that these compounds could reduce paw edema in animal models effectively, comparable to indomethacin . The mechanism involves suppression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Anticancer Activity
The anticancer properties of pyrimidine derivatives are particularly noteworthy. The compound exhibits cytotoxic effects against several cancer cell lines, including melanoma and urothelial carcinoma.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects on rat carcinosarcoma models, the compound demonstrated:
- Tumor Growth Inhibition: Significant reduction in tumor size compared to control groups.
- Mechanism: Induction of apoptosis in cancer cells was observed through increased levels of caspases and decreased cell viability markers.
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Melanoma | 1.5 | Apoptosis induction |
| Urothelial | 2.3 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the key structural features of pyrimidine-based DHFR inhibitors, and how do they influence enzyme binding?
- Answer: The core scaffold of 2,4-diaminopyrimidine is critical for binding to dihydrofolate reductase (DHFR) via hydrogen bonding with conserved residues (e.g., Asp 27 in Candida albicans DHFR). The 5-((5,6-dimethoxy-3-pyridyl)methyl) substituent enhances hydrophobic interactions with a pocket formed by Ile 62, Leu 69, and Phe 36 . Methodologically, structure-activity relationship (SAR) studies using enzyme inhibition assays (IC50 values) and X-ray crystallography are employed to validate these interactions .
Q. How is the selectivity of pyrimidine derivatives against fungal vs. human DHFR assessed experimentally?
- Answer: Selectivity is quantified by comparing IC50 values for fungal (e.g., C. albicans) and human DHFR isoforms. For example, compounds with a 5-alkyl or arylpropargyl group at the pyrimidine C5 position exhibit >1000-fold selectivity for fungal DHFR due to steric and hydrophobic mismatches in the human enzyme’s active site . Assays typically use recombinant DHFR enzymes and spectrophotometric NADPH oxidation monitoring .
Q. What synthetic routes are commonly used to prepare 2,4-diaminopyrimidine derivatives?
- Answer: A one-step condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with substituted phenols or heteroaryl halides under acidic conditions is a key method . For the 5,6-dimethoxypyridylmethyl group, nucleophilic substitution or Suzuki-Miyaura coupling may be employed, followed by purification via column chromatography or recrystallization .
Advanced Research Questions
Q. How do substitutions at the pyrimidine C6 position modulate antifungal potency, and what structural insights explain this trend?
- Answer: Increasing alkyl chain length at C6 (e.g., methyl → ethyl → propyl) enhances potency by 5- to 10-fold per methylene group. Docking models reveal that longer chains fill a hydrophobic pocket lined by Met 25, Ile 33, and Phe 36 in C. albicans DHFR, maximizing van der Waals contacts . Advanced SAR studies combine molecular dynamics simulations with enzymatic assays to optimize chain length and branching .
Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition and cellular antifungal activity?
- Answer: Discrepancies often arise from poor membrane permeability or efflux pump activity. Researchers use:
- Lipophilicity optimization: Introducing polar groups (e.g., hydroxyl) to balance logP values while retaining target binding .
- Efflux pump inhibition: Co-administration with inhibitors like verapamil in MIC assays .
- Pro-drug approaches: Masking polar groups (e.g., acetylated amines) to enhance cellular uptake, followed by enzymatic cleavage .
Q. How does crystallographic data inform the design of biphenyl derivatives to overcome resistance mutations in DHFR?
- Answer: Biphenyl derivatives (e.g., compound 21-23 in ) extend into a 10–11 Å hydrophobic pocket in DHFR, avoiding common resistance mutations (e.g., Phe 36 → Tyr). X-ray structures show that the distal phenyl ring engages residues like Leu 69 and Ile 112, which are less prone to mutation . Fragment-based drug design (FBDD) and cryo-EM are used to refine biphenyl orientation and substituent placement .
Q. Why do certain derivatives exhibit reduced activity despite strong enzyme inhibition, and how is this addressed?
- Answer: This "enzyme-cell paradox" may stem from off-target binding or metabolic instability. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
